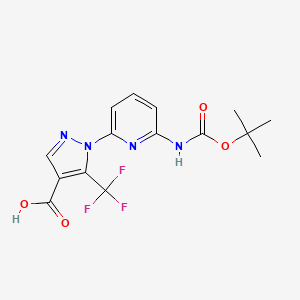
Asticolorin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . Asticolorin B is an extremely weak basic (essentially neutral) compound based on its pKa . It is a toxic metabolite isolated from cultures of Aspergillus multicolor .
準備方法
Asticolorin B is synthesized through a series of complex organic reactions. The structure elucidation of asticolorins A–C, including this compound, is based on X-ray crystallography and detailed studies of their 1H and 13C NMR spectra . The chirality of the C-29 secondary hydroxy group present in asticolorin A, as determined by the method of Horeau, established the absolute configuration
化学反応の分析
Asticolorin B undergoes various types of chemical reactions, including oxidation and reduction. As a xanthene derivative, it can participate in electrophilic substitution reactions due to the presence of aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Asticolorin B has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a model compound to study the behavior of xanthenes and their derivatives. In biology, it is studied for its toxic effects and potential use as a biochemical tool to understand cellular processes. Its toxic nature makes it a subject of interest in medical research, particularly in understanding its mechanism of action and potential therapeutic applications .
作用機序
The mechanism of action of Asticolorin B involves its interaction with cellular membranes and proteins. As a xanthene derivative, it can intercalate into DNA and disrupt cellular processes. The molecular targets and pathways involved in its action include the inhibition of key enzymes and disruption of membrane integrity. This leads to cellular toxicity and eventual cell death .
類似化合物との比較
Asticolorin B is similar to other xanthene derivatives, such as fluorescein and eosin. its unique structure and toxic properties set it apart from these compounds. While fluorescein and eosin are widely used as dyes in various applications, this compound’s toxicity limits its use to research settings. Other similar compounds include asticolorins A and C, which share similar structural features but differ in their specific functional groups and biological activities .
特性
CAS番号 |
93376-71-7 |
|---|---|
分子式 |
C33H28O7 |
分子量 |
536.6 g/mol |
IUPAC名 |
6,16,24-trihydroxy-3,8,22,27,29-pentamethyl-11,15,19-trioxaoctacyclo[14.14.1.02,14.04,12.05,10.018,26.020,25.027,31]hentriaconta-2(14),3,5,7,9,12,18(26),20,22,24,29-undecaen-17-one |
InChI |
InChI=1S/C33H28O7/c1-13-7-18(34)26-20(9-13)38-22-11-23-24(16(4)25(22)26)17-6-15(3)12-32(5)28-27-19(35)8-14(2)10-21(27)39-29(28)31(36)33(37,40-23)30(17)32/h6-11,17,30,34-35,37H,12H2,1-5H3 |
InChIキー |
QPGYUCLUVQROTF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C3C(C1)(C4=C(C(=O)C3(OC5=C2C(=C6C(=C5)OC7=CC(=CC(=C76)O)C)C)O)OC8=CC(=CC(=C84)O)C)C |
melting_point |
320 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


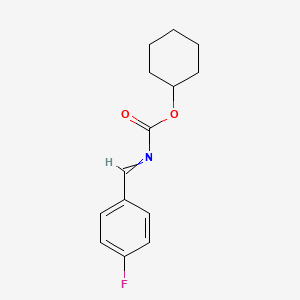

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

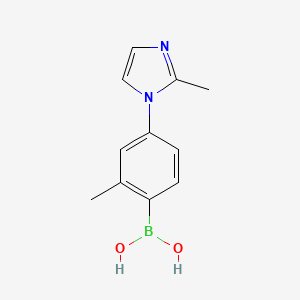

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
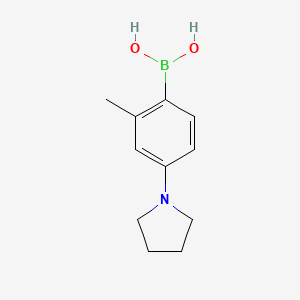
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)


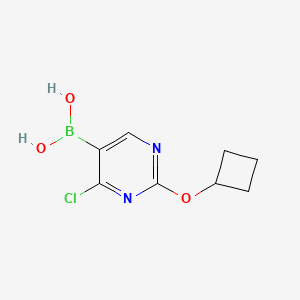
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
